Synthetic Yield Advantage: Patented Route Delivers 53.5% Overall Yield vs. 34–46% for Conventional Alkylation
The patented cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine hydrogenation route to 1-(3-hydroxypropyl)-1,4-diazepane (the target compound) achieves a 53.5% overall yield based on acrylonitrile [1]. This outperforms the conventional direct alkylation of homopiperazine with allyl alcohol or 3-chloropropanol, which delivers isolated yields of only 34% or 46%, respectively, and requires expensive purification [1]. The novel process additionally yields the key intermediate cyanomethyl-(2-cyano-ethyl)-(3-hydroxy-propyl)-amine in 87–99% yield, ensuring a robust supply of high-purity product.
| Evidence Dimension | Overall synthetic yield |
|---|---|
| Target Compound Data | 53.5% yield (based on acrylonitrile) via patented hydrogenation route |
| Comparator Or Baseline | Conventional alkylation: 34% or 46% yield |
| Quantified Difference | 15–19 absolute percentage point improvement (1.5–1.6× relative yield) |
| Conditions | Autoclave hydrogenation (80–100 bar H₂, 70–120°C, ethanol, Raney-Ni catalyst) vs. direct alkylation with allyl alcohol or 3-chloropropanol |
Why This Matters
Higher and more reliable synthetic yield directly translates to lower cost-of-goods, better scalability, and reduced procurement risk for research programs requiring multi-gram to kilogram quantities.
- [1] US Patent 4,751,298. Production of 1-(3-hydroxy-propyl)-1,4-diazepane and 1,4-bis(3,4,5-trimethoxy-benzoyloxy)-propyl-diazepane derivatives thereof. Degussa AG. Filed 1985-09-26, granted 1988-06-14. View Source
